4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide
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Overview
Description
4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide is a synthetic organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) attached to a benzamide structure, which is further substituted with a thiophene ring and a cyclopentyl group. The unique structure of this compound makes it a valuable subject of study in various fields of chemistry and biology.
Mechanism of Action
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443
- Liepa, A. J., et al. (2015). Cyanoacetylation of amines: recent advances in preparation. Research on Chemical Intermediates, 41(5), 2055-2067
- Mechanism details adapted from:
Preparation Methods
The synthesis of 4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide compounds . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature . Industrial production methods may involve solvent-free reactions or the use of catalytic amounts of bases like triethylamine in boiling ethanol .
Chemical Reactions Analysis
4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the cyano group to an amine.
Cyclization: The compound can undergo cyclization reactions to form heterocyclic structures, which are of interest in medicinal chemistry.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and bases like potassium hydroxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide has several scientific research applications:
Comparison with Similar Compounds
4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide can be compared with other cyanoacetamide derivatives, such as:
2-cyano-N-(2-nitrophenyl)acetamide: This compound has a nitrophenyl group instead of a thiophene ring, leading to different chemical and biological properties.
N-(2-cyanoethyl)benzamide: This derivative has a cyanoethyl group, which affects its reactivity and applications.
N-(2-cyano-2-phenylethyl)benzamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-cyano-N-[(1-thiophen-2-ylcyclopentyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c19-12-14-5-7-15(8-6-14)17(21)20-13-18(9-1-2-10-18)16-4-3-11-22-16/h3-8,11H,1-2,9-10,13H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTSQTPRVAJCAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CC=C(C=C2)C#N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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